1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
Overview
Description
1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an ethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester.
Oxidation: The alcohol is subsequently oxidized to form the desired ethanone compound.
Industrial Production Methods: Industrial production of 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4’-trifluoromethyl-biphenyl-4-carboxylic acid.
Reduction: Formation of 1-(4’-trifluoromethyl-biphenyl-4-yl)-ethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4’-Trifluoromethyl-biphenyl-4-YL)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
4’-Trifluoromethyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXRGLGGGFFFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356326 | |
Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142557-76-4 | |
Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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